molecular formula C11H15ClN2O3 B14870945 Tert-butyl 6-chloro-5-methoxy-2-methylpyrimidine-4-carboxylate

Tert-butyl 6-chloro-5-methoxy-2-methylpyrimidine-4-carboxylate

Cat. No.: B14870945
M. Wt: 258.70 g/mol
InChI Key: QWXCWEKWVWBNTO-UHFFFAOYSA-N
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Description

Tert-butyl 6-chloro-5-methoxy-2-methylpyrimidine-4-carboxylate is a chemical compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are essential components of nucleic acids

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-chloro-5-methoxy-2-methylpyrimidine-4-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method includes the reaction of 6-chloro-5-methoxy-2-methylpyrimidine-4-carboxylic acid with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 6-chloro-5-methoxy-2-methylpyrimidine-4-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The methoxy group can be oxidized to a hydroxyl group or reduced to a methyl group.

    Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide, respectively.

Major Products

    Substitution: Formation of 6-azido-5-methoxy-2-methylpyrimidine-4-carboxylate or 6-thio-5-methoxy-2-methylpyrimidine-4-carboxylate.

    Oxidation: Conversion to 6-chloro-5-hydroxy-2-methylpyrimidine-4-carboxylate.

    Reduction: Formation of 6-chloro-5-methyl-2-methylpyrimidine-4-carboxylate.

    Hydrolysis: Yielding 6-chloro-5-methoxy-2-methylpyrimidine-4-carboxylic acid.

Scientific Research Applications

Tert-butyl 6-chloro-5-methoxy-2-methylpyrimidine-4-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid pathways.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Industrial Applications: Utilized in the development of agrochemicals and other specialty chemicals.

Properties

Molecular Formula

C11H15ClN2O3

Molecular Weight

258.70 g/mol

IUPAC Name

tert-butyl 6-chloro-5-methoxy-2-methylpyrimidine-4-carboxylate

InChI

InChI=1S/C11H15ClN2O3/c1-6-13-7(8(16-5)9(12)14-6)10(15)17-11(2,3)4/h1-5H3

InChI Key

QWXCWEKWVWBNTO-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(C(=N1)Cl)OC)C(=O)OC(C)(C)C

Origin of Product

United States

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